![molecular formula C23H30ClN7O3 B608707 [3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate CAS No. 1192189-69-7](/img/structure/B608707.png)
[3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate
Overview
Description
“[3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate” is a chemical compound . It has been identified as a JAK1 selective inhibitor .
Synthesis Analysis
The synthesis of this compound is based on ®-N-methyl-N- (5-azaspiro [2.4]heptan-7-yl)-7H-pyrrolo [2,3-d]pyrimidin-4-amine as a core scaffold . The ultimate stereocenter at C3 of the piperidine ring is set by the choice of L-serine and utilizes precedented chemistry to arrive at ®-tert-butyl 2,2-dimethyl-4- (prop-1-en-2-yl)oxazolidine-3-carboxylate .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups . It includes a pyrrolo[2,3-d]pyrimidin-4-yl group, a piperidine ring, and a carbamate group .Physical And Chemical Properties Analysis
The density of this compound is approximately 1.327±0.06 g/cm3 .Scientific Research Applications
LIM Kinase Inhibition
LX7101 is a dual LIM-kinase and ROCK inhibitor . LIM kinases are important actors in the regulation of cytoskeleton dynamics by controlling microtubule and actin filament turnover . They are downstream effectors of small G proteins of the Rho-GTPases family and have become promising targets for the treatment of several major diseases because of their position at the lower end of these signaling cascades .
Cofilin Phosphorylation
Cofilin, which depolymerizes actin filaments, is the best-known substrate of these enzymes. The phosphorylation of cofilin to its inactive form by LIM kinases avoids actin filament depolymerization . The balance between phosphorylated and non-phosphorylated cofilin is thought to play an important role in tumor cell invasion and metastasis .
ROCK Inhibition
LX7101 also inhibits Rho-associated protein kinase (ROCK), which plays a crucial role in regulating the shape and movement of cells by acting on the cytoskeleton .
Treatment of Glaucoma
LX7101 has been used in the treatment of ocular hypertension and associated glaucoma . It was selected for a clinical trial to evaluate "the Safety, Tolerability, and Efficacy of LX7101 in Subjects with Primary Open-angle Glaucoma or Ocular Hypertension" .
Preclinical Validation
Many small molecules have been developed for LIMK inhibition, and LX7101 is one of the few inhibitor families that have been tested in vivo on different pathological models .
Chemical Synthesis
The chemical synthesis of LX7101 involves reactions conducted under a static atmosphere of argon or nitrogen and stirred magnetically . The detailed experimental procedures for the synthesis of LX7101 can be found in the literature .
Mechanism of Action
properties
IUPAC Name |
[3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O3/c1-15-12-25-19-18(15)20(27-14-26-19)30-9-7-23(13-24,8-10-30)21(31)28-16-5-4-6-17(11-16)33-22(32)29(2)3/h4-6,11-12,14H,7-10,13,24H2,1-3H3,(H,28,31)(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPNYABQEOGNNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C(=NC=N2)N3CCC(CC3)(CN)C(=O)NC4=CC(=CC=C4)OC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate | |
CAS RN |
1192189-69-7 | |
Record name | LX-7101 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192189697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LX-7101 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16009 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LX-7101 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74B3C4ZT96 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main targets of LX7101 and how does its inhibition mechanism contribute to its therapeutic potential in glaucoma?
A1: LX7101 acts as a dual inhibitor of LIM-kinase (LIMK) and Rho-associated protein kinase (ROCK) [, ]. Both LIMK and ROCK are involved in the regulation of the actin cytoskeleton, which plays a crucial role in maintaining the outflow of aqueous humor from the eye. [] By inhibiting these kinases, LX7101 aims to relax the trabecular meshwork and increase outflow facility, thereby reducing intraocular pressure (IOP), a key factor in glaucoma [].
Q2: What structural features of LX7101 contribute to its improved stability compared to earlier LIMK inhibitors?
A2: Early LIMK inhibitors faced challenges with poor aqueous stability due to the presence of a central urea moiety prone to solvolysis []. LX7101 overcomes this issue by replacing the labile urea with a more hindered amide group, significantly enhancing its aqueous stability []. Additionally, the incorporation of specific solubilizing groups contributes to its favorable properties for topical ocular administration [].
Q3: How did the structure-activity relationship (SAR) studies contribute to the development of LX7101 and similar compounds?
A3: Extensive SAR studies focused on three key modification sites of the LX7101 scaffold, leading to a series of novel LIMK inhibitors with a tricyclic hinge-binding motif based on the pyrrolopyrimidine core []. This research demonstrated that these modifications yielded compounds with improved selectivity for LIMK and enhanced on-target activity compared to earlier compounds like LX7101 []. These findings provide valuable insights for developing potent and selective LIMK inhibitors.
Q4: What is the evidence supporting the efficacy of LX7101 in treating glaucoma?
A4: Preclinical studies demonstrated that LX7101 effectively lowered IOP in a mouse model of ocular hypertension []. Following promising preclinical results, LX7101 advanced to Phase 1 clinical trials in glaucoma patients, where it successfully demonstrated efficacy in reducing IOP []. These findings highlight the therapeutic potential of LX7101 as a treatment option for glaucoma.
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